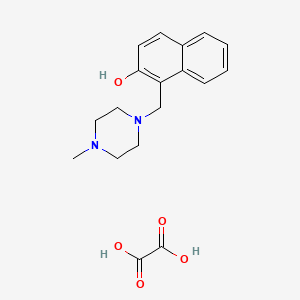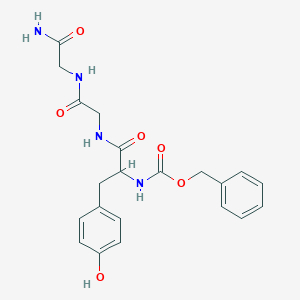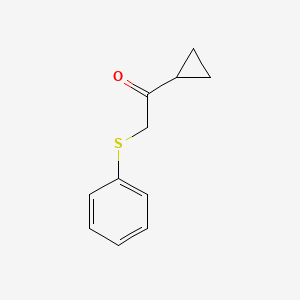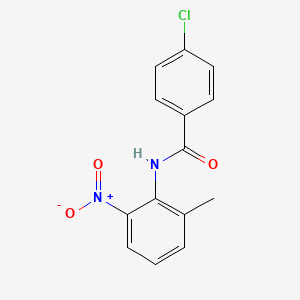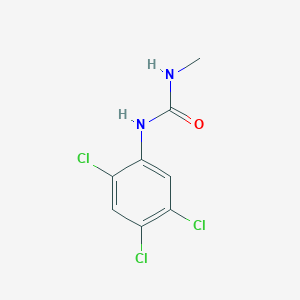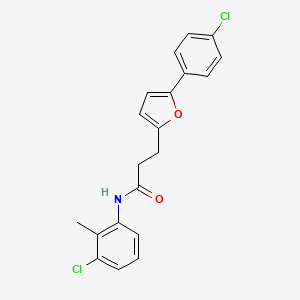
N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide is a synthetic organic compound characterized by the presence of chloro and furan groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of chloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Amide bond formation: Coupling reactions between the amine and carboxylic acid derivatives, often facilitated by coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions, particularly at the chloro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and furan groups may facilitate binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-3-(5-(4-bromophenyl)furan-2-yl)propanamide
- N-(3-Chloro-2-methylphenyl)-3-(5-(4-fluorophenyl)furan-2-yl)propanamide
Uniqueness
N-(3-Chloro-2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide is unique due to the specific arrangement of chloro and furan groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
属性
CAS 编号 |
853311-59-8 |
|---|---|
分子式 |
C20H17Cl2NO2 |
分子量 |
374.3 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C20H17Cl2NO2/c1-13-17(22)3-2-4-18(13)23-20(24)12-10-16-9-11-19(25-16)14-5-7-15(21)8-6-14/h2-9,11H,10,12H2,1H3,(H,23,24) |
InChI 键 |
WMIGFOCMVIDLJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


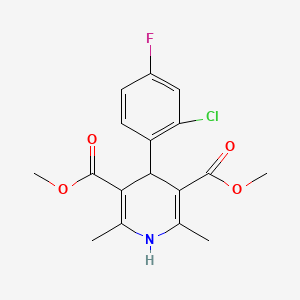
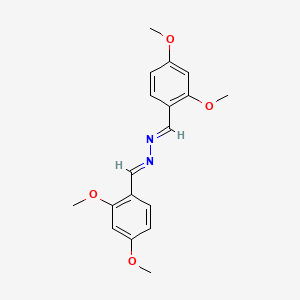


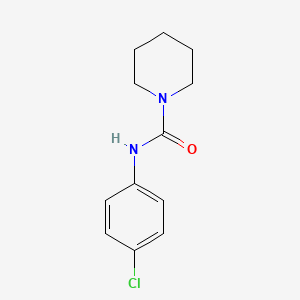
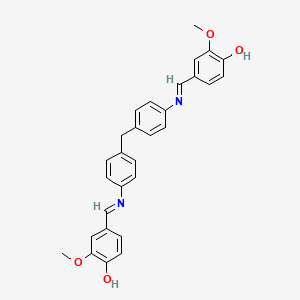
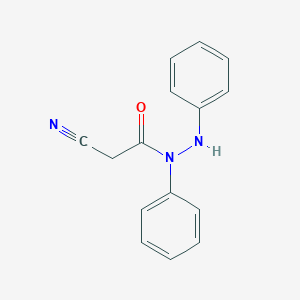
![N-[(E)-9-anthrylmethylidene]-3-bromoaniline](/img/structure/B15075107.png)
